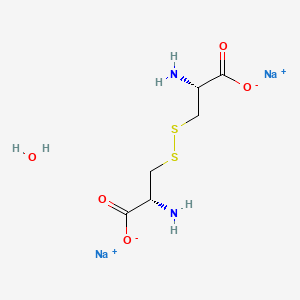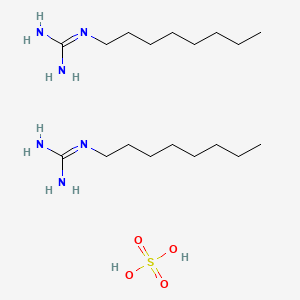
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
描述
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride, also known as 4-HSP, is an important organic compound with a wide range of applications. It is a highly reactive compound, capable of forming covalent bonds with a variety of other molecules, and is used in a variety of synthetic organic reactions. 4-HSP has been studied for its potential use in the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. In addition, 4-HSP has been studied for its potential use in medical and biochemical research.
科学研究应用
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is widely used in scientific research and has a variety of applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. In addition, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is used in medical and biochemical research, as it can be used to form covalent bonds with a variety of other molecules. (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials.
作用机制
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, capable of forming covalent bonds with a variety of other molecules. The mechanism of action of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is based on the formation of covalent bonds between the two molecules involved in the reaction. The reaction is initiated by the formation of a covalent bond between the hydrazine and pyridine molecules. This covalent bond is then further stabilized by the addition of a base, which facilitates the formation of additional covalent bonds between the molecules.
Biochemical and Physiological Effects
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, and as such, it can have a variety of biochemical and physiological effects. It has been studied for its potential use in medical and biochemical research, as it can be used to form covalent bonds with a variety of other molecules. In addition, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride has been studied for its potential use in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials.
实验室实验的优点和局限性
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a highly reactive compound, and as such, it has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is its ability to form covalent bonds with a variety of other molecules. This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. However, the reactivity of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride also presents some limitations for laboratory experiments. The reaction is highly exothermic, and as such, it can be difficult to control the reaction conditions. Additionally, the reaction can be difficult to scale up for larger-scale experiments.
未来方向
The future directions of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride research are wide-ranging and include the development of new synthetic methods, the study of its biochemical and physiological effects, and the exploration of its potential use in medical and biochemical research. Additionally, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride could be used to synthesize a variety of organic compounds, including pharmaceuticals, polymers, and other materials. It could also be used to form covalent bonds with a variety of other molecules, which could be used in a variety of applications. Finally, (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride could be used to create novel materials and devices, such as sensors and catalysts.
属性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;/h1-10,16H,14H2;1H/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQRDHLCUJARJV-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)


![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)




![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)




